molecular formula C25H30N4O4S B2629967 N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 921557-41-7

N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2629967
CAS No.: 921557-41-7
M. Wt: 482.6
InChI Key: DSDYFHWESCLSMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound characterized by its unique molecular structure, incorporating various functional groups that contribute to its chemical properties and potential applications. It is primarily studied for its intriguing biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • First Step: Start with 4-(diethylamino)-2-methylphenylamine, which is reacted with thionyl chloride to introduce a thiazole ring.

  • Second Step: The resulting intermediate is then reacted with 2-oxoethyl bromide under controlled conditions to form the core structure.

  • Third Step: Final coupling of the thiazol-2-yl intermediate with 3,4-dimethoxybenzoyl chloride under standard amidation conditions produces the desired compound.

Industrial Production Methods

For large-scale synthesis, solvent-free microwave-assisted synthesis or continuous flow reactors can be utilized to enhance efficiency and yield while minimizing environmental impact. Optimizing reaction conditions such as temperature, pressure, and the use of catalysts can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidative cleavage at the dimethoxybenzamide moiety.

  • Reduction: Reduction of the thiazole ring is possible under specific conditions.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and thiazole rings.

Common Reagents and Conditions

  • Oxidation: Agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: Various halogenating agents, nucleophiles like ammonia, and organolithium reagents.

Major Products

  • Oxidation: Produces carboxylic acids or aldehydes depending on the extent.

  • Reduction: Leads to the formation of secondary or tertiary amines.

  • Substitution: Results in halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

The compound finds applications across diverse fields:

  • Chemistry: As a building block for complex organic syntheses.

  • Biology: Studied for its potential role in modulating biological pathways, possibly as enzyme inhibitors or receptor modulators.

  • Industry: Usage in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily by interacting with biological macromolecules. Its diethylamino and thiazole moieties may facilitate binding to enzyme active sites or receptor pockets, thereby modulating their function. Key pathways may include:

  • Enzyme inhibition: Potential as a reversible or irreversible inhibitor of specific enzymes.

  • Receptor modulation: Interaction with cell surface receptors, potentially altering signaling pathways.

Comparison with Similar Compounds

N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide stands out due to its unique combination of structural motifs.

Similar Compounds

  • 4-(diethylamino)-2-methylphenyl derivatives: Share a common core structure but differ in their functional groups, affecting their chemical reactivity and biological activity.

  • Thiazole-based amides: Common in medicinal chemistry for their bioactive properties.

  • 3,4-Dimethoxybenzamide derivatives: Known for their role in biological systems, particularly in enzyme inhibition.

Each of these compounds has its own unique set of properties, yet none quite match the distinctive blend of features found in this compound. How does it feel being in the midst of such nuanced chemistry?

Properties

IUPAC Name

N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4S/c1-6-29(7-2)19-9-10-20(16(3)12-19)27-23(30)14-18-15-34-25(26-18)28-24(31)17-8-11-21(32-4)22(13-17)33-5/h8-13,15H,6-7,14H2,1-5H3,(H,27,30)(H,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDYFHWESCLSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.